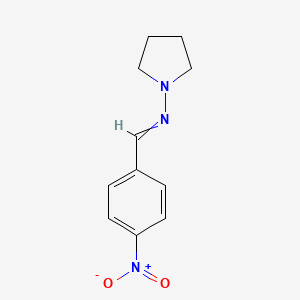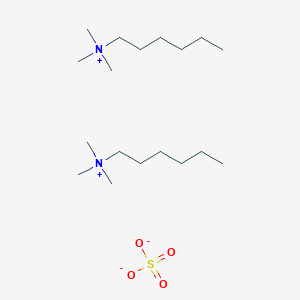![molecular formula C11H13NOS B14604006 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole CAS No. 59021-00-0](/img/structure/B14604006.png)
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole is an organic compound that features a furan ring and a pyrrole ring connected by a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole typically involves the reaction of furan-2-ylmethanethiol with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the furan and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.
Scientific Research Applications
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The sulfanyl bridge and the heterocyclic rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2-({[(Furan-2-yl)methyl]sulfanyl}benzoic acid): This compound features a benzoic acid group instead of a pyrrole ring.
2-({[(Furan-2-yl)methyl]sulfanyl}acetonitrile): This compound has an acetonitrile group instead of a pyrrole ring.
Uniqueness
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole is unique due to the presence of both a furan and a pyrrole ring connected by a sulfanyl bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
59021-00-0 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H13NOS/c1-12-6-2-4-10(12)8-14-9-11-5-3-7-13-11/h2-7H,8-9H2,1H3 |
InChI Key |
DNLWXWVQHNIUAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CSCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)

![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)



